A Comprehensive Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine (CAS: 1544-85-0)
A Comprehensive Technical Guide to 2,2-Difluorobenzo[d]dioxol-5-amine (CAS: 1544-85-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical overview of 2,2-Difluorobenzo[d]dioxol-5-amine, CAS number 1544-85-0. It is a crucial fluorinated building block in modern medicinal chemistry, most notably for its role in the synthesis of advanced Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. This guide covers its chemical and physical properties, outlines a key synthetic protocol for its precursor, discusses its primary applications in drug discovery, and details essential safety and handling procedures. The information is structured to be a practical resource for professionals in the fields of chemical synthesis and pharmaceutical development.
Chemical Identity and Properties
2,2-Difluorobenzo[d]dioxol-5-amine is an organic compound featuring a benzodioxole core with two fluorine atoms and an amino group.[1] This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly pharmaceuticals.[2][3]
Table 1.1: Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 1544-85-0[4][5][6][7] |
| IUPAC Name | 2,2-difluoro-1,3-benzodioxol-5-amine[3][5] |
| Synonyms | 5-Amino-2,2-difluoro-1,3-benzodioxole, 3,4-[(Difluoromethylene)dioxy]aniline[4] |
| Molecular Formula | C₇H₅F₂NO₂[3][5][6][8] |
| InChI | 1S/C7H5F2NO2/c8-7(9)11-5-2-1-4(10)3-6(5)12-7/h1-3H,10H2[5] |
| InChIKey | CVYQRDKVWVBOFP-UHFFFAOYSA-N[3] |
| SMILES | NC1=CC=C2OC(F)(F)OC2=C1[3] |
Table 1.2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molar Mass | 173.12 g/mol | [5][6][7][8][9] |
| Appearance | Colorless to brown clear liquid; White to tan solid | [3][4][9] |
| Boiling Point | 259.6 °C at 760 mmHg; 95-97 °C at 12 mmHg | [5][7] |
| Density | 1.51±0.1 g/cm³ (Predicted) | [8] |
| Refractive Index | 1.499 to 1.5010 at 20 °C | [3][7] |
| Purity | Typically ≥97% | [2][4] |
| Solubility | Not miscible or difficult to mix in water.[8] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature.[6] | |
Table 1.3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 174.03612 | 127.6 |
| [M+Na]⁺ | 196.01806 | 138.5 |
| [M-H]⁻ | 172.02156 | 131.3 |
Data obtained from predicted values.[10]
Synthesis and Manufacturing
While specific, detailed protocols for the direct synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine are not widely published in peer-reviewed literature, a logical pathway involves the synthesis of its precursor, 2,2-difluoro-1,3-benzodioxole, followed by nitration and subsequent reduction. The synthesis of the precursor is well-documented.
Experimental Protocol: Synthesis of 2,2-Difluoro-1,3-benzodioxole
This protocol is adapted from patent literature describing the fluorine exchange reaction on 2,2-dichloro-1,3-benzodioxole.[11]
Materials:
-
2,2-dichloro-1,3-benzodioxole (1.0 eq)
-
Anhydrous Potassium Fluoride (KF) (approx. 3.0 eq)
-
Potassium Hydrogen Fluoride (KHF₂) catalyst (5-20% by weight relative to the starting material)
-
Polar aprotic solvent (e.g., Tetramethylene sulfone)
-
Water
Procedure:
-
Charge a three-necked round-bottom flask equipped with a mechanical stirrer and condenser with anhydrous potassium fluoride and potassium hydrogen fluoride.
-
Add the solvent, followed by 2,2-dichloro-1,3-benzodioxole.
-
Heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts and the solvent.
-
The organic phase, consisting primarily of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Isolate the organic layer and purify by distillation to yield the final product.
Caption: Synthesis of the key precursor via fluorine exchange.
Proposed Synthesis of 2,2-Difluorobenzo[d]dioxol-5-amine
A standard and effective method for introducing an amine group to an aromatic ring like this involves a two-step process: electrophilic nitration followed by reduction of the nitro group.
Caption: Proposed two-step synthesis from the precursor.
Applications in Research and Drug Development
The primary application of 2,2-Difluorobenzo[d]dioxol-5-amine is as a key building block in the synthesis of pharmaceutical agents.[1][2][9] Its fluorinated benzodioxole moiety is a desirable feature in drug design for improving metabolic stability and binding affinity.[12]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Correctors
This compound is a critical intermediate in the synthesis of CFTR correctors for the treatment of cystic fibrosis.[13] It forms a core part of potent molecules like Lumacaftor (VX-809) and ABBV/GLPG-2222.[13][14] These drugs function by correcting the misfolding of the F508del-CFTR protein, allowing it to traffic to the cell surface and function properly. The synthesis involves coupling a carboxylic acid derivative of the benzodioxole with various complex amines.[13]
Caption: Role as a building block in CFTR corrector synthesis.
Other Applications
Beyond its prominent role in CFTR modulators, this amine is also explored in:
-
Agrochemicals: The benzodioxole structure is present in various pesticides and herbicides.[1]
-
Organic Synthesis: It serves as a versatile reagent for creating a variety of fluorinated heterocyclic compounds.[15]
-
Materials Science: It has potential use in the synthesis of dyes, pigments, and optical materials.[15]
Safety, Handling, and Storage
Proper handling of 2,2-Difluorobenzo[d]dioxol-5-amine is essential due to its potential hazards.
Table 4.1: GHS Hazard Identification
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and First Aid
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side shields.[8][16]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Eye Contact: In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes and seek medical advice.[8][17]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. May cause sensitization by skin contact.[8][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[17]
References
- 1. CAS 1544-85-0: 2,2-difluoro-5-aminobenzodioxole [cymitquimica.com]
- 2. 5-Amino-2,2-difluoro-1,3-benzodioxole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. B24336.06 [thermofisher.com]
- 4. 5-Amino-2,2-difluoro-1,3-benzodioxole | 1544-85-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 2,2-Difluorobenzo[d][1,3]dioxol-5-amine | 1544-85-0 [sigmaaldrich.com]
- 6. 1544-85-0|2,2-Difluorobenzo[d][1,3]dioxol-5-amine|BLD Pharm [bldpharm.com]
- 7. 1544-85-0 Cas No. | 5-Amino-2,2-difluoro-1,3-benzodioxole | Apollo [store.apolloscientific.co.uk]
- 8. chembk.com [chembk.com]
- 9. 5-Amino-2,2-difluoro-1,3-benzodioxole [lzchemical.com]
- 10. PubChemLite - 5-amino-2,2-difluoro-1,3-benzodioxole (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]
- 11. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3-(6-(((1-(2,2-Difluorobenzo(d)(1,3)dioxol-5-yl)cyclopropyl)carbonyl)amino)-3-methylpyridin-2-yl)benzoic acid hydrochloride | C24H19ClF2N2O5 | CID 45480518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. alfa-chemical.com [alfa-chemical.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]




